Thiazolo(4,5-c)quinoline, monoethanesulfonate
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Overview
Description
Thiazolo(4,5-c)quinoline, monoethanesulfonate is a heterocyclic compound that features a fused thiazole and quinoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo(4,5-c)quinoline, monoethanesulfonate typically involves multi-step procedures. One common method includes the cyclization of appropriate thioamide precursors with quinoline derivatives. For instance, the reaction of thioacetamide with quinoline-2-carbaldehyde under acidic conditions can yield the desired thiazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazolo(4,5-c)quinoline, monoethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Thiazolo(4,5-c)quinoline, monoethanesulfonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of thiazolo(4,5-c)quinoline, monoethanesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . It can also interact with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells . The pathways involved include the inhibition of topoisomerase enzymes and the activation of pro-apoptotic signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include thiazolo(3,2-a)pyridines, thiazolo(4,5-b)pyridines, and thiazolo(5,4-d)pyrimidines . These compounds share the thiazole ring but differ in the fused heterocyclic systems.
Uniqueness
Thiazolo(4,5-c)quinoline, monoethanesulfonate is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
111199-29-2 |
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Molecular Formula |
C12H12N2O3S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethanesulfonic acid;[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C10H6N2S.C2H6O3S/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10;1-2-6(3,4)5/h1-6H;2H2,1H3,(H,3,4,5) |
InChI Key |
OSUDJKDDCBAIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.C1=CC=C2C(=C1)C3=C(C=N2)N=CS3 |
Origin of Product |
United States |
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